Cas no 46502-61-8 (1-Isoquinolineacetic acid,ethylester)

1-Isoquinolineacetic acid,ethylester structure
46502-61-8 structure
Product name:1-Isoquinolineacetic acid,ethylester
CAS No:46502-61-8
MF:C13H13NO2
Molecular Weight:215.24782
CID:55714
PubChem ID:13400624

1-Isoquinolineacetic acid,ethylester 化学的及び物理的性質

名前と識別子

    • Ethyl 1-isoquinolineacetate
    • 1-Isoquinolineacetic acid ethyl ester
    • (1-Isochinolinyl)phenylketon
    • (isoquinolin-1-yl)(phenyl)methanone
    • 1-benzoyl isoquinoline
    • 1-isoquinolinyl(phenyl)methanone
    • ethyl isoquinolin-1-ylacetate
    • Isochinolin-1-essigsaeure-ethylester
    • isoquinolin-1-yl phenyl ketone
    • isoquinolin-1-yl-acetic acid ethyl ester
    • ethyl 2-(isoquinolin-1-yl)acetate
    • ethyl 2-isoquinolin-1-ylacetate
    • AKOS015838739
    • 46502-61-8
    • SCHEMBL7983660
    • FT-0721368
    • 1-Isoquinolineacetic acid,ethylester
    • インチ: InChI=1S/C13H13NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3
    • InChIKey: IOQUTNXSFDEEPS-UHFFFAOYSA-N
    • SMILES: C1(CC(OCC)=O)C2C(=CC=CC=2)C=CN=1

計算された属性

  • 精确分子量: 215.09500
  • 同位素质量: 215.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • 密度みつど: 1.156
  • ゆうかいてん: 341.6 °C at 760 mmHg
  • Boiling Point: 160.4 °C
  • フラッシュポイント: 160.4°C
  • Refractive Index: 1.589
  • PSA: 39.19000
  • LogP: 2.34040

1-Isoquinolineacetic acid,ethylester Security Information

1-Isoquinolineacetic acid,ethylester 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Isoquinolineacetic acid,ethylester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I247275-50mg
1-Isoquinolineacetic acid,ethylester
46502-61-8
50mg
$ 210.00 2022-06-04
TRC
I247275-100mg
1-Isoquinolineacetic acid,ethylester
46502-61-8
100mg
$ 350.00 2022-06-04
TRC
I247275-250mg
1-Isoquinolineacetic acid,ethylester
46502-61-8
250mg
$ 695.00 2022-06-04

1-Isoquinolineacetic acid,ethylester 関連文献

1-Isoquinolineacetic acid,ethylesterに関する追加情報

1-Isoquinolineacetic acid,ethylester (CAS No. 46502-61-8): A Comprehensive Overview in Modern Chemical Biology

1-Isoquinolineacetic acid,ethylester, identified by the chemical compound code CAS No. 46502-61-8, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, belonging to the isoquinoline derivatives family, has garnered considerable attention due to its unique structural properties and potential biological activities. The ethyl ester moiety attached to the isoquinolineacetic acid backbone introduces a distinct pharmacophore that modulates its interaction with biological targets, making it a subject of intense study in drug discovery and medicinal chemistry.

The isoquinolineacetic acid scaffold is a core structural motif found in numerous bioactive natural products and synthetic molecules. Its aromatic system, coupled with the acidic functionality of the carboxylic acid group, endows the compound with versatile reactivity and binding capabilities. The ethyl ester modification not only influences the compound's solubility and metabolic stability but also plays a crucial role in modulating its pharmacokinetic profile. This dual functionality has positioned 1-Isoquinolineacetic acid,ethylester as a promising candidate for further exploration in therapeutic applications.

Recent advancements in chemical biology have highlighted the importance of isoquinoline derivatives in developing novel therapeutic agents. Studies have demonstrated that isoquinoline-based compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The ethyl ester derivative of isoquinolineacetic acid has been particularly investigated for its potential role in modulating enzyme activity and signal transduction pathways relevant to various diseases.

One of the most compelling aspects of 1-Isoquinolineacetic acid,ethylester is its interaction with enzymes and receptors involved in critical biological processes. Research has shown that this compound can bind to specific protein targets with high affinity, leading to alterations in cellular signaling cascades. For instance, studies suggest that it may interfere with kinases and other enzymes implicated in cancer progression, offering a potential therapeutic intervention strategy. The ethyl ester group enhances these interactions by optimizing the compound's ability to penetrate biological membranes, thereby improving its bioavailability.

The synthesis of 1-Isoquinolineacetic acid,ethylester involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the isoquinoline core through cyclization reactions, followed by functionalization at the acetic acid position to introduce the ethyl ester group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity levels essential for pharmaceutical applications.

In vitro studies have provided valuable insights into the pharmacological profile of 1-Isoquinolineacetic acid,ethylester. These studies have revealed that the compound exhibits significant inhibitory effects on various enzymes and receptors. Notably, its ability to modulate kinases has been linked to potential anti-cancer effects. Additionally, its interaction with inflammatory pathways suggests a possible role in treating chronic inflammatory diseases. The ethyl ester group contributes to these effects by enhancing binding affinity and reducing metabolic degradation.

The pharmacokinetic properties of 1-Isoquinolineacetic acid,ethylester are another area of active investigation. Its solubility profile, influenced by the ethyl ester moiety, affects its absorption and distribution within the body. Preclinical studies have shown that this compound exhibits reasonable bioavailability when administered orally or intravenously. Furthermore, its metabolic stability suggests a prolonged half-life, which could be advantageous for therapeutic applications requiring sustained action.

Future research directions for 1-Isoquinolineacetic acid,ethylester include exploring its potential as an intermediate in drug development programs. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify analogs with enhanced biological activity and improved pharmacokinetic profiles. The ethyl ester group provides a versatile scaffold for further chemical modifications, enabling the design of novel derivatives with tailored properties.

The integration of 1-Isoquinolineacetic acid,ethylester into clinical trials represents a significant step forward in translating laboratory findings into therapeutic interventions. Early-phase trials are being designed to evaluate its safety and efficacy in treating various conditions associated with enzyme dysregulation or abnormal signaling pathways. These trials will provide critical data on dosing regimens, side effects, and overall clinical benefit.

In conclusion,1-Isoquinolineacetic acid, particularly its ethyl ester derivative (CAS No. 46502-61-8), stands out as a promising molecule in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug development programs aimed at treating diverse diseases. The ongoing research efforts underscore the importance of isoquinoline derivatives as valuable tools for understanding complex biological processes and developing innovative therapeutic strategies.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.